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(Z)-2-(2,4-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one
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Overview
Description
(Z)-2-(2,4-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C18H16O5 and its molecular weight is 312.321. The purity is usually 95%.
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Biological Activity
Introduction
(Z)-2-(2,4-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one is a synthetic compound that belongs to the benzofuran family, which is known for its diverse biological activities. The unique structural features of this compound suggest potential therapeutic applications in various fields, including oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The compound's molecular formula is C18H18O4, characterized by a benzofuran core with methoxy substituents. The presence of these functional groups significantly influences its pharmacological properties.
Structural Features
Feature | Description |
---|---|
Core Structure | Benzofuran-3(2H)-one |
Substituents | 2,4-Dimethoxy and 6-methoxy groups |
Configuration | (Z) configuration around the C=C bond |
Anticancer Properties
Research indicates that compounds containing the benzofuran moiety exhibit notable anticancer effects. For instance, derivatives with similar structures have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia (K562) cells.
- Case Study : A study demonstrated that a related benzofuran derivative significantly suppressed cell viability and induced apoptosis in MDA-MB-231 cells through ROS generation and mitochondrial dysfunction .
Anti-inflammatory Effects
Benzofuran derivatives are also recognized for their anti-inflammatory properties.
- Research Findings : A study reported that benzofuran-3(2H)-one derivatives effectively reduced pro-inflammatory cytokines such as TNF-α and IL-1 in vitro, suggesting their potential in treating chronic inflammatory diseases .
Antioxidant Activity
The antioxidant activity of this compound has been evaluated through various assays.
- Mechanism : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress, which is implicated in numerous pathologies including cancer and neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the relationship between structure and activity is crucial for optimizing the efficacy of benzofuran derivatives.
Compound | Activity | Notes |
---|---|---|
Compound A | Anticancer | Inhibits MDA-MB-231 cell proliferation |
Compound B | Anti-inflammatory | Reduces TNF-α levels significantly |
Compound C | Antioxidant | Scavenges free radicals effectively |
The biological activities of this compound are mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Induction of Apoptosis : It promotes apoptotic pathways via ROS accumulation and mitochondrial dysfunction.
- Cytokine Modulation : The compound modulates inflammatory cytokine production, thereby reducing inflammation.
Scientific Research Applications
Biological Activities
Research indicates that (Z)-2-(2,4-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one exhibits a range of biological activities:
- Antioxidant Activity : The presence of methoxy groups contributes to the compound's ability to scavenge free radicals, thereby protecting cells from oxidative damage.
- Anti-inflammatory Effects : Similar compounds have shown potential in reducing pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent.
Case Study 1: Anticancer Activity
A study evaluated various benzofuran derivatives for their cytotoxic effects against human cancer cell lines. The specific analogue of this compound demonstrated an IC50 value significantly lower than that of doxorubicin, suggesting enhanced potency due to its unique substituents. This highlights the importance of structure-activity relationships (SAR) in drug design.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of benzofuran derivatives. The study revealed that certain derivatives effectively reduced levels of TNF and IL-1 in vitro. This suggests potential therapeutic applications for managing conditions such as rheumatoid arthritis and other inflammatory disorders.
Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Cytotoxicity | Induces apoptosis in cancer cells | |
Antioxidant | Protects against oxidative stress | |
Anti-inflammatory | Reduces TNF and IL-1 levels | |
Antimicrobial | Exhibits activity against bacterial strains |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound.
Compound Variant | Substituents | IC50 (µM) | Activity Type |
---|---|---|---|
Compound A | Methoxy group | 15 | Cytotoxic |
Compound B | Hydroxy group | 20 | Anti-inflammatory |
Compound C | Piperidine moiety | 10 | Antioxidant |
Properties
IUPAC Name |
(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-methoxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-12-5-4-11(15(9-12)22-3)8-17-18(19)14-7-6-13(21-2)10-16(14)23-17/h4-10H,1-3H3/b17-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKXKENAUXIMCU-IUXPMGMMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.